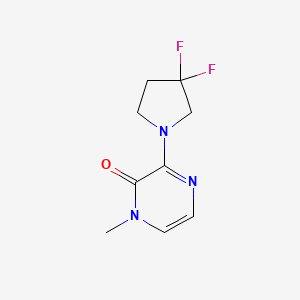

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one

Descripción

3-(3,3-Difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazin-2(1H)-one core substituted with a 3,3-difluoropyrrolidine group at the 3-position and a methyl group at the 1-position. The difluoropyrrolidine moiety introduces steric and electronic effects that influence its physicochemical properties, such as lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications.

Propiedades

IUPAC Name |

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3O/c1-13-5-3-12-7(8(13)15)14-4-2-9(10,11)6-14/h3,5H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQXWUJRSRFCLPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)N2CCC(C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,3-difluoropyrrolidine with 1-methylpyrazin-2-one under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Análisis De Reacciones Químicas

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Aplicaciones Científicas De Investigación

Target and Mode of Action

The primary target of 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is dipeptidyl peptidase IV (DPP-IV), an enzyme crucial for the regulation of incretin hormones such as GLP-1 and GIP. By inhibiting DPP-IV, the compound increases the levels of these hormones, thereby enhancing insulin secretion and improving blood glucose control.

Biochemical Pathways

The inhibition of DPP-IV affects several biochemical pathways:

- Incretin Hormone Pathway : By preventing the degradation of incretin hormones, the compound improves their insulinotropic effects.

- Cellular Effects : The compound influences cell signaling pathways related to glucose regulation, which is critical in diabetes management.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications in:

- Type 2 Diabetes Management : As a DPP-IV inhibitor, it is studied for its ability to regulate blood sugar levels effectively.

- Neurodegenerative Disorders : Research is ongoing into its effects on neuroprotective mechanisms.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions:

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form oxides or reduction to yield derivatives.

- Nucleophilic Substitution Reactions : The difluoropyrrolidine moiety can be replaced with other functional groups under suitable conditions.

Biochemical Research

The compound's role as a DPP-IV inhibitor makes it significant in biochemical studies focused on:

- Enzyme Inhibition Studies : Understanding the kinetics and dynamics of DPP-IV inhibition.

- Metabolic Pathway Analysis : Investigating how it affects glucose metabolism at the cellular level.

Case Study 1: DPP-IV Inhibition and Diabetes Management

In preclinical studies, this compound demonstrated significant efficacy in lowering blood glucose levels in diabetic animal models. The results indicated that the compound effectively enhances insulin secretion by preserving incretin hormone levels.

Case Study 2: Synthesis and Characterization

A recent study detailed the synthesis of this compound through multi-step organic reactions involving 3,3-difluoropyrrolidine and 1-methylpyrazin-2-one. The study optimized reaction conditions to improve yield and purity, highlighting its potential for industrial production.

Mecanismo De Acción

The mechanism of action of 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like dipeptidyl peptidase IV, affecting metabolic pathways and cellular processes. The compound’s difluoropyrrolidine moiety plays a crucial role in its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

Key Research Findings

Fluorination Effects: The 3,3-difluoropyrrolidine group reduces potency in triazolopyrimidines but may enhance metabolic stability in pyrazinones due to decreased oxidative metabolism .

Scaffold Dependency : Activity varies significantly with core structure. For example, pyrazin-2(1H)-one derivatives prioritize solubility, while triazolopyrimidines favor target binding .

Synthetic Challenges : Introducing difluoropyrrolidine requires specialized fluorination techniques, whereas azetidine or oxazole substituents are more straightforward .

Actividad Biológica

Overview

3-(3,3-Difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a synthetic compound recognized for its potential biological activities, particularly as a dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound is gaining attention in the field of diabetes research due to its role in enhancing insulin secretion through the modulation of incretin hormones.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 215.20 g/mol

- CAS Number : 2034417-87-1

The compound features a pyrazinone core with a difluoropyrrolidine moiety, which contributes to its unique chemical properties and biological activities .

The primary action of this compound is as a potent and selective inhibitor of DPP-IV . This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones like GLP-1 and GIP, which are vital for insulin secretion.

Biochemical Pathways

Inhibition of DPP-IV leads to:

- Increased levels of incretin hormones.

- Enhanced insulin secretion in response to glucose.

- Improved blood glucose control, making it a promising candidate for type 2 diabetes management.

Pharmacokinetics

Research indicates that the compound exhibits:

- High oral bioavailability in preclinical models.

- Low plasma protein binding, which may enhance its therapeutic effectiveness.

These pharmacokinetic properties suggest that the compound can be effectively administered orally, making it suitable for clinical applications.

Case Studies and Experimental Data

Several studies have documented the biological effects of this compound:

-

Animal Model Studies :

- In rodent models, administration of the compound resulted in significant reductions in blood glucose levels compared to controls.

- Dosage effects showed that lower doses were effective in achieving desired glycemic control without adverse effects.

- Biochemical Assays :

Comparison with Similar Compounds

The following table summarizes the characteristics of this compound compared to similar compounds:

| Compound Name | Mechanism of Action | Target Enzyme | Potency (IC) | Oral Bioavailability |

|---|---|---|---|---|

| This compound | DPP-IV Inhibitor | DPP-IV | Low nanomolar range | High |

| Gosogliptin | DPP-IV Inhibitor | DPP-IV | Moderate | Moderate |

| Sitagliptin | DPP-IV Inhibitor | DPP-IV | Low nanomolar range | High |

This comparison highlights the competitive advantage of this compound in terms of potency and bioavailability among existing DPP-IV inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.